molecular formula C21H15FN2O B7643985 2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one

2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one

Cat. No. B7643985
M. Wt: 330.4 g/mol
InChI Key: CJWKDBTVJNEKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a phthalazinone derivative, which has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting these enzymes, this compound can increase acetylcholine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit acetylcholinesterase and butyrylcholinesterase, as well as reduce the production of reactive oxygen species. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one in lab experiments include its ability to inhibit acetylcholinesterase and butyrylcholinesterase, as well as its potential for the treatment of Alzheimer's disease. However, limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For 2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one research include the development of more efficient synthesis methods, the investigation of its potential for the treatment of other neurological disorders, and the exploration of its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a promising compound for the treatment of Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one has been achieved using several methods, including the reaction of 3-fluorobenzyl chloride with 4-phenylphthalazin-1-one in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. Another method involves the reaction of 3-fluorobenzylamine with 4-phenylphthalazin-1-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, in a solvent, such as dimethyl sulfoxide.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one has been studied for its potential applications in scientific research. This compound has been found to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have implications for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-phenylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O/c22-17-10-6-7-15(13-17)14-24-21(25)19-12-5-4-11-18(19)20(23-24)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKDBTVJNEKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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